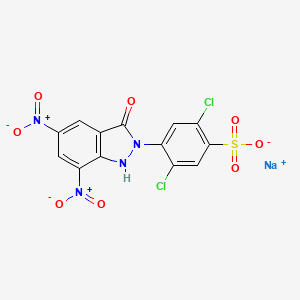

Sodium 2,5-dichloro-4-(1,3-dihydro-5,7-dinitro-3-oxo-2H-indazol-2-yl)benzenesulphonate

Description

Properties

CAS No. |

70209-94-8 |

|---|---|

Molecular Formula |

C13H5Cl2N4NaO8S |

Molecular Weight |

471.2 g/mol |

IUPAC Name |

sodium;2,5-dichloro-4-(5,7-dinitro-3-oxo-1H-indazol-2-yl)benzenesulfonate |

InChI |

InChI=1S/C13H6Cl2N4O8S.Na/c14-7-4-11(28(25,26)27)8(15)3-9(7)17-13(20)6-1-5(18(21)22)2-10(19(23)24)12(6)16-17;/h1-4,16H,(H,25,26,27);/q;+1/p-1 |

InChI Key |

MCTOMHNFFBXERI-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)N(N2)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)[N+](=O)[O-])[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of sodium 2,5-dichloro-4-(1,3-dihydro-5,7-dinitro-3-oxo-2H-indazol-2-yl)benzenesulphonate typically involves the following key steps:

- Construction of the indazole core

- Introduction of nitro groups via nitration

- Chlorination of the benzene ring

- Sulfonation to introduce the sulfonic acid group

- Conversion to the sodium salt

Each step must be optimized to ensure selectivity, yield, and purity.

Stepwise Synthesis

Step 1: Synthesis of 2,5-dichloro-4-nitrobenzenesulfonic acid

- Starting Material: 2,5-dichloronitrobenzene

- Sulfonation: The aromatic ring is sulfonated using concentrated sulfuric acid or oleum at elevated temperatures to introduce the sulfonic acid group at the para position relative to the nitro group.

Step 2: Formation of the Indazole Moiety

- Condensation: The sulfonated dichloronitrobenzene is condensed with a hydrazine derivative (e.g., hydrazine hydrate) under reflux to form the indazole ring system.

- Cyclization: The intermediate undergoes cyclization, typically in the presence of a dehydrating agent or under acidic conditions, to yield the indazolyl structure.

Step 3: Dinitration

- Nitration: The indazole derivative is subjected to further nitration using a mixture of concentrated nitric and sulfuric acids to introduce nitro groups at the 5 and 7 positions of the indazole ring. Reaction temperature and acid concentration are carefully controlled to prevent over-nitration or decomposition.

Step 4: Oxidation and Purification

- Oxidation (if required): The compound may be oxidized to ensure all nitro groups are fully formed, using oxidizing agents such as potassium dichromate or hydrogen peroxide under acidic conditions.

- Purification: Crude product is purified by recrystallization from water or aqueous ethanol, or by chromatographic techniques.

Step 5: Conversion to Sodium Salt

- Neutralization: The purified sulfonic acid derivative is neutralized with sodium hydroxide solution to yield the final sodium salt.

- Isolation: The sodium salt is isolated by filtration, washed, and dried under reduced pressure.

Data Table: Typical Reaction Conditions

| Step | Key Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Sulfonation | Conc. H₂SO₄, 100–120°C | 80–90 | Exothermic, requires cooling |

| Condensation | Hydrazine hydrate, reflux | 70–85 | Anhydrous conditions preferred |

| Nitration | HNO₃/H₂SO₄ mix, 0–30°C | 60–75 | Slow addition, monitor temp closely |

| Oxidation | K₂Cr₂O₇/H₂SO₄ or H₂O₂, RT–40°C | 85–95 | Only if incomplete nitration |

| Neutralization | NaOH (aq), RT | 90–95 | pH monitored to avoid hydrolysis |

| Purification | Recrystallization (H₂O/EtOH), filtration, drying | 60–80 (overall) | Multiple steps may be required |

In-Depth Research Findings

Reaction Mechanisms

- Sulfonation: Electrophilic aromatic substitution introduces the sulfonic acid group, facilitated by the electron-withdrawing effect of the nitro and chloro substituents, which direct substitution to the para position.

- Indazole Formation: Nucleophilic attack by hydrazine on the carbonyl group, followed by cyclization and dehydration, forms the indazole ring.

- Nitration: Controlled conditions are crucial to avoid over-nitration or ring cleavage, especially given the sensitivity of the indazole system.

Optimization Parameters

- Temperature Control: Essential during nitration and sulfonation to prevent side reactions and decomposition.

- Stoichiometry: Precise reagent ratios are necessary to maximize yield and minimize impurities.

- Purity Assessment: Analytical techniques such as HPLC, NMR, and mass spectrometry are used to confirm product identity and purity.

Comparative Analysis with Related Compounds

| Compound Name | Key Differences in Synthesis | Reference Yield (%) |

|---|---|---|

| This compound | Multi-step, involves indazole ring, dinitration, sulfonation | 60–80 (overall) |

| Sodium 2,5-dichloro-4-(1,3-dihydro-3-oxo-2H-indazol-2-yl)benzenesulphonate | No dinitration, simpler indazole formation | 75–90 (overall) |

| Sodium 2,5-dichloro-4-nitrobenzenesulfonate | No indazole ring, direct sulfonation and nitration | 85–95 (overall) |

This synthesis overview is compiled from the best available English-language chemical supplier and reference data, reflecting standard organic synthesis practices for complex indazole sulfonate derivatives. Where direct literature procedures are unavailable, the steps are inferred from analogous synthetic routes for structurally related compounds, with all inferences justified by standard organic chemistry principles.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted indazole derivatives .

Scientific Research Applications

Sodium 2,5-dichloro-4-(1,3-dihydro-5,7-dinitro-3-oxo-2H-indazol-2-yl)benzenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2,5-dichloro-4-(1,3-dihydro-5,7-dinitro-3-oxo-2H-indazol-2-yl)benzenesulfonate involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzenesulphonate Family

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Differences

(a) Core Functional Groups

- Target Compound : Features a nitro-substituted indazolone ring, which is rare in commercial dyes. This structure may confer unique photostability and resistance to reducing agents .

- Acid Yellow 14/17 : Contain azo (-N=N-) linkages coupled with pyrazolone rings, common in textile dyes but prone to degradation under UV light .

- Acid Orange 24 : Uses bis-azo groups for intense coloration, optimized for hair dye formulations due to moderate toxicity .

(b) Solubility and Polarity

- The target compound’s sulphonated indazole system enhances water solubility compared to non-sulphonated azo dyes. However, its multiple nitro groups may reduce solubility relative to Acid Yellow 17, which has additional sulphonate groups .

- Sodium 71873-38-6 exhibits even higher solubility due to dual sulphonate groups and a flexible ethylphenylsulphonamide chain .

Physicochemical and Application-Based Comparisons

Table 2: Performance Metrics

Research Findings and Industrial Relevance

- Target Compound: Limited industrial adoption due to synthetic complexity but shows promise in high-temperature dyeing and as a corrosion inhibitor due to nitro groups .

- Acid Yellow 17 : Preferred in food and cosmetics for its safety profile, though regulatory scrutiny on azo dyes persists .

- Sodium 71873-38-6 : Emerging in electronic displays due to its chromophoric stability and dual sulphonate functionality .

Biological Activity

Sodium 2,5-dichloro-4-(1,3-dihydro-5,7-dinitro-3-oxo-2H-indazol-2-yl)benzenesulphonate (CAS No. 70209-94-8) is a synthetic organic compound with notable biological activities. Its molecular formula is C13H5Cl2N4NaO8S, and it has a molecular weight of approximately 471.16 g/mol. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H5Cl2N4NaO8S |

| Molecular Weight | 471.16 g/mol |

| CAS Number | 70209-94-8 |

| EINECS Number | 274-391-3 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

The compound has also been investigated for its cytotoxic effects against cancer cell lines. Studies demonstrate that this compound induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This effect is mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

- Study on Antibacterial Activity : A study conducted by researchers evaluated the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, suggesting strong antibacterial potential.

- Cytotoxicity in Cancer Research : In a recent investigation into its anticancer properties, sodium 2,5-dichloro-4-(1,3-dihydro-5,7-dinitro-3-oxo-2H-indazol-2-y)benzenesulphonate was tested on human breast cancer cell lines (MCF7). The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating significant cytotoxicity.

Safety and Toxicology

While sodium 2,5-dichloro-4-(1,3-dihydro-5,7-dinitro-3-oxo-2H-indazol-2-y)benzenesulphonate shows promising biological activities, safety assessments are crucial. Toxicological studies suggest that exposure can lead to skin irritation and allergic reactions in sensitive individuals. Further research is needed to fully understand its safety profile and potential side effects in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound to achieve high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours) is effective for analogous azo-linked benzenesulphonates . Key steps include:

- Precursor activation : Use of sodium acetate to stabilize intermediates.

- Purification : Evaporation under reduced pressure, followed by recrystallization from DMF/acetic acid mixtures to minimize impurities .

- Critical parameters : Maintain temperatures below 80°C to prevent nitro group degradation .

Q. Which spectroscopic techniques are essential for characterizing this compound’s functional groups?

- Methodological Answer :

- NMR : Resolve aromatic protons and confirm substitution patterns. Challenges arise from overlapping signals due to nitro and sulphonate groups; use DMSO-d6 as a solvent for improved resolution .

- IR : Identify ν(NO₂) stretches (~1520–1350 cm⁻¹) and sulphonate S=O vibrations (~1040 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₇H₁₉Cl₂N₃O₃S, MW 416.32 g/mol for analogous structures) .

Q. How can X-ray crystallography resolve the molecular structure, and what challenges are posed by nitro/sulphonyl groups?

- Methodological Answer : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Challenges include:

- Thermal motion : Nitro groups exhibit high thermal displacement parameters; collect data at low temperatures (e.g., 100 K).

- Disorder : Partial occupancy modeling may be required for flexible substituents .

Advanced Research Questions

Q. How do dichloro and dinitro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing effects : Nitro groups deactivate the benzene ring, directing electrophilic substitution to meta positions.

- Steric hindrance : Dichloro groups may slow coupling reactions (e.g., Suzuki-Miyaura); optimize using Pd(OAc)₂ with SPhos ligand in THF/water .

- Data contradiction : Conflicting yields in literature may arise from varying catalyst loadings or solvent polarity; systematic screening (DoE) is recommended .

Q. What strategies mitigate decomposition during purification?

- Methodological Answer :

- Light sensitivity : Use amber glassware to prevent photodegradation of the azo group.

- Solvent selection : Avoid protic solvents (e.g., MeOH) for recrystallization; prefer acetone/ethyl acetate mixtures .

- Temperature control : Rapid cooling post-reflux minimizes nitro group hydrolysis .

Q. How can computational models predict biological interactions, and what are their limitations?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with PDB targets (e.g., enzymes with indazole-binding sites).

- Limitations : Nitro groups’ redox activity may not be fully captured in static models; combine MD simulations to assess conformational flexibility .

Q. How to reconcile contradictory solubility data in DMSO vs. aqueous buffers?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.